Cas no 895476-52-5 (N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide)
N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide
- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide
- N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide
- AKOS024657880
- N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide
- F2536-1848
- 895476-52-5
-
- Inchi: 1S/C17H11Cl2FN2O3S2/c18-10-1-6-13(14(19)7-10)15-8-26-17(21-15)22-16(23)9-27(24,25)12-4-2-11(20)3-5-12/h1-8H,9H2,(H,21,22,23)
- InChI Key: NQSKLNCYRLUQIK-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=CSC(=N1)NC(CS(C1C=CC(=CC=1)F)(=O)=O)=O)Cl
Computed Properties
- Exact Mass: 443.9572181g/mol
- Monoisotopic Mass: 443.9572181g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 27
- Rotatable Bond Count: 5
- Complexity: 626
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5
- Topological Polar Surface Area: 113Ų
N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2536-1848-2μmol |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-5μmol |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-10μmol |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-20μmol |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-1mg |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 1mg |
$54.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-2mg |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-3mg |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-4mg |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-5mg |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
| Life Chemicals | F2536-1848-10mg |
N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-fluorobenzenesulfonyl)acetamide |
895476-52-5 | 90%+ | 10mg |
$79.0 | 2023-05-16 |
N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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M. T. Colomer,S. Díaz-Moreno,A. Tamayo,A. L. Ortiz J. Mater. Chem. C, 2018,6, 12643-12651
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide
Introduction to N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide (CAS No. 895476-52-5)
N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 895476-52-5, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal chemistry.
The molecular structure of N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide consists of several key functional groups that contribute to its chemical reactivity and biological significance. The presence of a thiazole ring, which is a well-known pharmacophore in many bioactive compounds, suggests potential interactions with biological targets. Additionally, the combination of chloro and fluoro substituents on the aromatic rings enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for drug design.
In recent years, there has been a growing interest in developing novel therapeutic agents that target specific biological pathways. The compound N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide has been studied for its potential role in modulating various cellular processes. Its thiazole core is known to interact with enzymes and receptors involved in inflammation, pain, and infection. Furthermore, the sulfonyl group at the acetamide position can enhance binding affinity to biological targets, making this compound a valuable scaffold for drug discovery.
One of the most compelling aspects of this compound is its structural diversity, which allows for modifications that can fine-tune its pharmacological properties. Researchers have explored derivatives of N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide to optimize its solubility, bioavailability, and target specificity. These studies have highlighted the importance of rational drug design in developing effective therapeutic agents.
The synthesis of N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide involves multiple steps that require precise control over reaction conditions. The use of advanced synthetic techniques has enabled chemists to produce this compound with high purity and yield. This progress in synthetic methodologies has opened new avenues for exploring its potential applications in pharmaceuticals.
Recent studies have demonstrated the biological activity of N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide in various in vitro and in vivo models. These investigations have revealed its potential as an anti-inflammatory agent, an antimicrobial agent, and a modulator of pain pathways. The compound's ability to interact with multiple targets makes it a promising candidate for treating complex diseases.
The development of new drugs is a complex process that involves extensive testing to ensure safety and efficacy. The compound N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide is currently undergoing preclinical studies to evaluate its pharmacokinetic properties and potential side effects. These studies are crucial for determining whether it can progress to clinical trials and ultimately become a viable therapeutic option.
The impact of computational chemistry on drug discovery cannot be overstated. Advanced computational methods have been used to predict the binding affinity of N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide to biological targets. These predictions have guided experimental efforts and helped identify promising derivatives. The integration of computational tools with traditional synthetic approaches has significantly accelerated the drug discovery process.
In conclusion, N-4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl-2-(4-fluorobenzenesulfonyl)acetamide (CAS No. 895476-52-5) is a structurally complex and biologically active compound with significant potential in pharmaceutical research. Its unique properties make it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new applications for this compound, it is likely to play an important role in the discovery of novel drugs.
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